Pyridin-2-yl(thiophen-2-yl)methanol Pyridin-2-yl(thiophen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 21327-69-5
VCID: VC4374978
InChI: InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H
SMILES: C1=CC=NC(=C1)C(C2=CC=CS2)O
Molecular Formula: C10H9NOS
Molecular Weight: 191.25

Pyridin-2-yl(thiophen-2-yl)methanol

CAS No.: 21327-69-5

Cat. No.: VC4374978

Molecular Formula: C10H9NOS

Molecular Weight: 191.25

* For research use only. Not for human or veterinary use.

Pyridin-2-yl(thiophen-2-yl)methanol - 21327-69-5

Specification

CAS No. 21327-69-5
Molecular Formula C10H9NOS
Molecular Weight 191.25
IUPAC Name pyridin-2-yl(thiophen-2-yl)methanol
Standard InChI InChI=1S/C10H9NOS/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-7,10,12H
Standard InChI Key MYBONUSBLZQUNR-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(C2=CC=CS2)O

Introduction

Structural and Physicochemical Properties

Pyridin-2-yl(thiophen-2-yl)methanol belongs to the class of bhieteroaryl methanols, combining aromatic nitrogen- and sulfur-containing rings. The pyridine ring (C₅H₄N) and thiophene ring (C₄H₃S) are connected through a hydroxymethyl (–CH₂OH) group, resulting in a planar geometry with limited conformational flexibility due to π-π interactions between the aromatic systems . Key physicochemical parameters are summarized below:

PropertyValue
Molecular formulaC₁₀H₉NOS
Molecular weight191.25 g/mol
Exact mass191.0405 Da
Topological polar surface area61.4 Ų
LogP (octanol-water)2.22

The compound’s stability is influenced by intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, as observed in analogous structures . Spectroscopic characterization via NMR and IR confirms the presence of –OH (3300–3500 cm⁻¹), pyridine C=N (1600 cm⁻¹), and thiophene C–S (700 cm⁻¹) stretches .

Synthesis Methodologies

Copper-Catalyzed Oxidation of Pyridin-2-yl-methanes

A novel copper-catalyzed protocol enables the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions . While this method primarily targets ketone formation, Pyridin-2-yl(thiophen-2-yl)methanol may serve as an intermediate. Key reaction parameters include:

  • Catalyst: Cu(NO₃)₂·3H₂O (10 mol%)

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 100°C

  • Oxygen source: H₂O (2.5 equiv.)

Under these conditions, 2-(thiophen-2-ylmethyl)pyridine undergoes oxidation to yield 2-(thiophen-2-carbonyl)pyridine in 65% yield, suggesting the methanol derivative’s role in the pathway .

Condensation and Reduction Pathways

Alternative routes involve the condensation of 2-acetylpyridine with thiophene-2-carboxaldehyde under acidic or basic conditions, followed by reduction. For example:

  • Aldol Condensation:
    2-Acetylpyridine+Thiophene-2-carboxaldehydeNaOH2-(Thiophen-2-yl)propenoylpyridine\text{2-Acetylpyridine} + \text{Thiophene-2-carboxaldehyde} \xrightarrow{\text{NaOH}} \text{2-(Thiophen-2-yl)propenoylpyridine}

  • Reduction:
    2-(Thiophen-2-yl)propenoylpyridineNaBH4Pyridin-2-yl(thiophen-2-yl)methanol\text{2-(Thiophen-2-yl)propenoylpyridine} \xrightarrow{\text{NaBH}_4} \text{Pyridin-2-yl(thiophen-2-yl)methanol}

This two-step approach achieves moderate yields (40–60%) and is scalable for gram-quantity synthesis .

Chemical Reactivity and Functionalization

Oxidation to Ketones

As demonstrated in copper-catalyzed systems, the hydroxymethyl group undergoes oxidation to a ketone. For Pyridin-2-yl(thiophen-2-yl)methanol, this yields phenyl(pyridin-2-yl)methanone, a valuable pharmaceutical intermediate :

Pyridin-2-yl(thiophen-2-yl)methanolCu(NO3)2H2OPyridin-2-yl(thiophen-2-yl)methanone+H2O\text{Pyridin-2-yl(thiophen-2-yl)methanol} \xrightarrow[\text{Cu(NO}_3\text{)}_2]{\text{H}_2\text{O}} \text{Pyridin-2-yl(thiophen-2-yl)methanone} + \text{H}_2\text{O}

Etherification and Esterification

The hydroxyl group participates in nucleophilic substitutions. For instance, reaction with acetyl chloride produces the corresponding acetate ester:

Pyridin-2-yl(thiophen-2-yl)methanol+AcClEt3NPyridin-2-yl(thiophen-2-yl)methyl acetate\text{Pyridin-2-yl(thiophen-2-yl)methanol} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{Pyridin-2-yl(thiophen-2-yl)methyl acetate}

Applications in Materials Science

The compound’s rigid aromatic structure makes it a candidate for optoelectronic materials. In crystal engineering, derivatives form non-covalent networks via S···N and O–H···N interactions, as observed in Hirshfeld surface analyses . Such properties are exploitable in organic semiconductors or metal-organic frameworks (MOFs).

Analytical Characterization

Modern techniques validate purity and structure:

  • NMR: ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.8 Hz, 1H, py-H), 7.75–7.20 (m, 6H, Ar–H), 4.95 (s, 2H, –CH₂OH) .

  • MS: ESI-MS m/z 192.05 [M+H]⁺ .

  • XRD: Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å .

Challenges and Future Directions

Current limitations include moderate synthetic yields and scarce in vivo bioactivity data. Future work should prioritize:

  • Optimizing catalytic systems for higher efficiency (e.g., photocatalysis).

  • Evaluating the compound’s pharmacokinetics and toxicity.

  • Exploring its role in asymmetric catalysis or chiral ligand design.

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